2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid

pKa modulation ionization state salt formation

2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1227578-52-0) is a disubstituted pyridine building block bearing a bromine atom at the 5-position, a trifluoromethyl group at the 3-position, and an acetic acid side chain at the 2-position of the pyridine ring. Its molecular formula is C₈H₅BrF₃NO₂ with a molecular weight of 284.03 g/mol.

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
CAS No. 1227578-52-0
Cat. No. B1529504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid
CAS1227578-52-0
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)CC(=O)O)Br
InChIInChI=1S/C8H5BrF3NO2/c9-4-1-5(8(10,11)12)6(13-3-4)2-7(14)15/h1,3H,2H2,(H,14,15)
InChIKeyXVCPCOKVPFYSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1227578-52-0): Physicochemical Baseline and Structural Identity for Procurement Specification


2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1227578-52-0) is a disubstituted pyridine building block bearing a bromine atom at the 5-position, a trifluoromethyl group at the 3-position, and an acetic acid side chain at the 2-position of the pyridine ring . Its molecular formula is C₈H₅BrF₃NO₂ with a molecular weight of 284.03 g/mol . Predicted physicochemical properties include a boiling point of 293.7±35.0 °C, density of 1.777±0.06 g/cm³, an acid dissociation constant (pKa) of 3.60±0.10, and a calculated octanol-water partition coefficient (LogP) of 2.49 . The compound is commercially supplied at standard purities of ≥95% (e.g., Bidepharm, Leyan) and up to NLT 98% (MolCore), with batch-specific QC documentation including NMR, HPLC, and GC available from multiple vendors . It is classified as an irritant (GHS H317, H319) and is intended exclusively for research and industrial intermediate use .

Why Generic Substitution Fails for 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid: Substitution-Pattern and Functional-Group Interdependence


This compound cannot be generically substituted with simpler pyridine-acetic acid analogs because its differentiation resides in the synergistic interplay of three structural features: the 5-bromo substituent (required for transition-metal-catalyzed cross-coupling), the 3-trifluoromethyl group (which imparts electron-withdrawing character, modulates lipophilicity, and enhances metabolic stability in derived bioactive molecules), and the 2-acetic acid moiety (which enables amide or ester conjugation). Removing the CF₃ group—as in 2-(5-bromopyridin-2-yl)acetic acid (CAS 192642-85-6)—shifts the pKa by approximately +0.2 units and drops LogP by roughly 1.0–1.5 log units, altering both ionization behavior at physiological pH and passive membrane partitioning . Conversely, removing the bromine—as in 5-(trifluoromethyl)pyridine-2-acetic acid (CAS 785762-99-4)—eliminates the key synthetic handle for Suzuki, Buchwald-Hartwig, or Ullmann-type couplings that are essential for elaborating this scaffold into target molecules . Even the regioisomer 3-bromo-5-(trifluoromethyl)pyridine-2-acetic acid (CAS 1214323-86-0), despite sharing an identical molecular formula and comparable LogP, differs in the spatial orientation of the bromine and trifluoromethyl groups, which alters the electronic distribution across the pyridine ring and can change cross-coupling regioselectivity and derived-compound SAR . The quantitative evidence below demonstrates that these are not cosmetic differences—they produce measurable divergences in physicochemical properties and, where class-level SAR data exist, in downstream biological performance.

Quantitative Differentiation Evidence for 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid: Comparator-Based Physicochemical and SAR Data


Enhanced Acidity: pKa Reduction Attributed to the 3-Trifluoromethyl Group Relative to the Des-CF₃ Analog

The target compound exhibits a predicted pKa of 3.60±0.10, which is 0.21 units lower than that of the des-trifluoromethyl analog 2-(5-bromopyridin-2-yl)acetic acid (CAS 192642-85-6, pKa 3.81±0.10) . This enhanced acidity is attributable to the electron-withdrawing effect of the 3-CF₃ group, which stabilizes the conjugate base through inductive withdrawal. A ΔpKa of −0.21 corresponds to the target compound being approximately 1.6-fold more dissociated at the same pH near the carboxylic acid titration midpoint.

pKa modulation ionization state salt formation bioavailability prediction

Lipophilicity Differentiation: LogP Increase Driven by the Combined Br + CF₃ Substitution Pattern

The target compound has a reported LogP of 2.49, which is 1.02–1.45 log units higher than the des-CF₃ analog 2-(5-bromopyridin-2-yl)acetic acid (LogP 1.04–1.47) and 0.76–1.51 log units higher than the des-Br analog 5-(trifluoromethyl)pyridine-2-acetic acid (LogP 0.98–1.73) . This indicates that both the bromine and the trifluoromethyl group contribute additively to lipophilicity. The regioisomer 3-bromo-5-(trifluoromethyl)pyridine-2-acetic acid (CAS 1214323-86-0) shares an identical LogP of 2.49, confirming that the overall atom composition—rather than the precise substitution pattern—dominates the partition coefficient prediction .

lipophilicity LogP membrane permeability drug-likeness ADME prediction

Dual Synthetic Handle Advantage: Simultaneous Availability of an Aryl Bromide for Cross-Coupling and a Carboxylic Acid for Conjugation

The target compound is uniquely positioned among close analogs as the only variant that simultaneously carries a 5-bromo substituent (enabling Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and a free carboxylic acid at the 2-position (enabling direct amide bond formation or esterification without deprotection steps). By contrast, the des-Br analog 5-(trifluoromethyl)pyridine-2-acetic acid (CAS 785762-99-4) cannot undergo aryl cross-coupling at the 5-position , and the des-CF₃ analog 2-(5-bromopyridin-2-yl)acetic acid lacks the metabolic-stability-enhancing CF₃ group [1]. The methyl ester derivative (CAS 1805222-37-0) blocks the carboxylic acid, requiring an additional hydrolysis step for conjugation . This dual-handle architecture enables a two-step sequential diversification strategy—cross-coupling at the bromide followed by amide/ester formation at the carboxylic acid (or vice versa)—that none of the closest commercially available analogs can replicate without additional protection/deprotection chemistry.

Suzuki coupling Buchwald-Hartwig amination amide bond formation sequential derivatization building block efficiency

Class-Level FPT Inhibitor SAR: 5-Bromo Substitution on Pyridyl Scaffolds Correlates with Improved Enzymatic Potency and Pharmacokinetic Stability

In a series of tricyclic pyridyl acetamide N-oxide inhibitors of farnesyl protein transferase (FPT), the 5-bromo-substituted analog (Compound 4) demonstrated an FPT IC₅₀ of 30 nM compared to 40 nM for the non-brominated parent (Compound 3), a 1.33-fold improvement in enzymatic potency [1]. More strikingly, the 5-bromo substitution transformed the pharmacokinetic profile: Compound 4 achieved an AUC of 84.9, a Cmax of 12, a terminal half-life (t₁/₂) of 82 minutes, and 100% oral bioavailability—dramatically superior to the non-brominated Compound 3 [1]. In vivo, Compound 4 inhibited DLD-1 solid tumor growth by 52% at 10 mpk and 70% at 50 mpk (oral dosing), representing a substantial efficacy gain directly attributed to the introduction of the 5-bromo substituent on the pyridine ring [1]. While the target compound is a building block rather than a final FPT inhibitor, this SAR demonstrates that the 5-bromo-3-substituted-pyridine motif can be a critical determinant of both target engagement and drug-like properties when elaborated into bioactive molecules.

farnesyl protein transferase FPT inhibitor kinase inhibitor SAR pharmacokinetics tumor xenograft

TRPV1 Antagonist Activity of Derived Compounds Incorporating the 5-Bromo-3-(trifluoromethyl)pyridin-2-yl Scaffold

A compound elaborated from the 5-bromo-3-(trifluoromethyl)pyridin-2-yl scaffold—specifically 3-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)pyrido[2,3-b]pyrazin-8-amine (CHEMBL1214400)—demonstrated antagonist activity at the human TRPV1 (transient receptor potential vanilloid 1) receptor with an IC₅₀ of 30 nM, as measured by inhibition of capsaicin-induced receptor activation in a FLIPR (Fluorometric Imaging Plate Reader) assay [1]. While no direct comparator data are available for the identical elaborated scaffold bearing alternative pyridine-acetic acid building blocks, this result establishes that the 5-bromo-3-(trifluoromethyl)pyridin-2-yl moiety is compatible with and can contribute to nanomolar target engagement when incorporated into a drug-like chemotype.

TRPV1 antagonist pain target capsaicin receptor ion channel FLIPR assay

Regioisomeric Differentiation: 5-Br/3-CF₃ vs. 3-Br/5-CF₃ Substitution Pattern Affects Electronic Distribution and Derivatization Potential

The target compound (5-Br/3-CF₃/2-CH₂COOH pattern) shares identical molecular formula (C₈H₅BrF₃NO₂), molecular weight (284.03), and predicted LogP (2.49) with its regioisomer 3-bromo-5-(trifluoromethyl)pyridine-2-acetic acid (CAS 1214323-86-0) [1]. However, the two compounds differ fundamentally in the electronic environment of the pyridine ring: in the target compound, the Br and CF₃ substituents are positioned para to each other across the ring, whereas in the regioisomer they occupy adjacent positions (3 and 5). This altered topology modifies the ring's π-electron density distribution and steric accessibility at the bromine-bearing carbon, which can affect oxidative addition rates in cross-coupling reactions and the dihedral angle preferences of elaborated biaryl products. Additionally, the regioisomer is reported to have a cLogP of approximately 2.1 and aqueous solubility of 32 mg/mL at pH 7.4 [1], suggesting subtle but potentially meaningful differences in physicochemical behavior despite the identical predicted LogP of 2.49.

regioisomer substitution pattern electronic effects cross-coupling selectivity SAR differentiation

Application Scenarios for 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid Informed by Quantitative Differentiation Evidence


Kinase or Transferase Inhibitor Lead Optimization Requiring 5-Bromo-Substituted Pyridine Cores

Medicinal chemistry teams optimizing farnesyl protein transferase (FPT) or related kinase inhibitors should select this building block over des-bromo or des-CF₃ analogs based on published SAR evidence that the 5-bromo substitution on pyridyl acetamide scaffolds improves enzymatic potency (IC₅₀ 30 nM vs. 40 nM) and dramatically enhances pharmacokinetic exposure (AUC 84.9, t₁/₂ 82 min, 100% oral bioavailability) in elaborated compounds [1]. The dual-handle architecture (Br for cross-coupling, COOH for amide conjugation) supports efficient parallel library synthesis without protecting-group interconversion, reducing synthetic step count by 1–2 steps relative to single-handle alternatives.

TRPV1 Antagonist Discovery Programs Using Pyridine-2-acetic Acid Scaffolds

Research groups developing TRPV1 antagonists for pain indications can prioritize this building block on the basis that a compound elaborated from the 5-bromo-3-(trifluoromethyl)pyridin-2-yl scaffold has demonstrated nanomolar TRPV1 antagonism (IC₅₀ 30 nM in a FLIPR assay) [2]. The enhanced lipophilicity (LogP 2.49 vs. 0.98–1.73 for des-Br analog) positions derived compounds favorably for blood-brain barrier penetration if CNS-targeted TRPV1 antagonism is desired, while the free carboxylic acid provides a direct conjugation point for amide-based lead expansion.

Sequential Diversification Library Synthesis Leveraging Orthogonal Bromine and Carboxylic Acid Handles

Process chemistry and parallel synthesis groups requiring efficient building blocks for diversity-oriented synthesis should select this compound because it is the only commercially available variant among close analogs that simultaneously offers a Suzuki-competent aryl bromide and a conjugation-ready carboxylic acid without requiring protecting-group manipulation . This enables a two-step diversification sequence—e.g., Suzuki coupling at C5 followed by HATU-mediated amide bond formation—that none of the des-Br, des-CF₃, or methyl ester analogs can execute with comparable step economy. The lower pKa (3.60 vs. 3.81 for the des-CF₃ analog) also facilitates carboxylate salt formation for improved aqueous handling during library synthesis.

Agrochemical Intermediate Development Requiring CF₃-Containing Pyridine Building Blocks with Synthetic Versatility

Agrochemical discovery teams developing herbicides or fungicides based on trifluoromethylpyridine scaffolds—a privileged motif in agrochemistry exemplified by commercial products such as flonicamid derivatives [3]—should prefer this building block over non-brominated CF₃-pyridine analogs. The bromine handle enables late-stage diversification via cross-coupling to introduce aryl or heteroaryl groups that tune target-site binding, while the CF₃ group contributes metabolic stability against environmental degradation. The dual substitution pattern (Br para to CF₃) provides a distinct electronic profile compared to the ortho-substituted regioisomer, which may translate into differentiated field performance of derived agrochemical candidates.

Quote Request

Request a Quote for 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.